4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride
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Description
4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride is a useful research compound. Its molecular formula is C20H28Cl2N4O2S and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.1310027 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that the compound undergoes aminolysis with benzylamine and benzylpiperazine, leading to the chemo- and regioselective opening of the epoxy ring according to krasusky rule . This suggests that the compound may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
The compound’s structure suggests that it may be involved in reactions with epichlorohydrin in the presence of tetramethylammonium iodide . This could potentially affect various biochemical pathways, but more research is needed to identify the exact pathways and their downstream effects.
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl bicyclo[2.2.1]heptane-2-carboxylate;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N4O2S.2ClH/c1-12-18(5-6-26-20(25)17-8-14-3-4-15(17)7-14)27-11-24(12)10-16-9-22-13(2)23-19(16)21;;/h9,11,14-15,17H,3-8,10H2,1-2H3,(H2,21,22,23);2*1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQUKIATKZXXLN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=C[NH+]=C(N=C2N)C)CCOC(=O)C3CC4CCC3C4.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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